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molecular formula C8H6BrNO4 B146872 Methyl 2-bromo-3-nitrobenzoate CAS No. 5337-09-7

Methyl 2-bromo-3-nitrobenzoate

Cat. No. B146872
M. Wt: 260.04 g/mol
InChI Key: YUWPKYJCYRFBJT-UHFFFAOYSA-N
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Patent
US09337430B2

Procedure details

100 g (406 mmol) of 2-bromo-3-nitrobenzoic acid, 22 g (609 mmol) of conc. HCl and 1 l of methanol are heated under reflux for 24 h. After cooling, the precipitated solid is filtered off with suction, washed with water and ethanol and dried. The residue is recrystallised from ethanol. Yield: 94.6 g (363 mmol), 89.5% of theory.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:15]O>>[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
22 g
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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